N-(4-(aminomethyl)-2-fluorophenyl)methanesulfonamide
Overview
Description
N-(4-(aminomethyl)-2-fluorophenyl)methanesulfonamide is an organosulfur compound that contains a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(aminomethyl)-2-fluorophenyl)methanesulfonamide typically involves the reaction of 4-(aminomethyl)-2-fluoroaniline with methanesulfonyl chloride. The reaction is carried out in the presence of a base such as pyridine to neutralize the hydrochloric acid formed during the reaction . The general reaction scheme is as follows:
4-(aminomethyl)-2-fluoroaniline+methanesulfonyl chloride→this compound+HCl
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations can further optimize the production process.
Chemical Reactions Analysis
Types of Reactions
N-(4-(aminomethyl)-2-fluorophenyl)methanesulfonamide can undergo various chemical reactions, including:
Oxidation: The sulfonamide group can be oxidized to form sulfonic acids.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(4-(aminomethyl)-2-fluorophenyl)methanesulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential anticancer and antimicrobial properties.
Industry: Utilized in the development of new materials and polymers.
Mechanism of Action
The mechanism of action of N-(4-(aminomethyl)-2-fluorophenyl)methanesulfonamide involves the inhibition of specific enzymes. For example, it can inhibit carbonic anhydrase IX by binding to the active site of the enzyme, thereby preventing the enzyme from catalyzing the conversion of carbon dioxide to bicarbonate and protons . This inhibition can lead to a decrease in tumor cell proliferation and survival.
Comparison with Similar Compounds
Similar Compounds
N-(4-(aminomethyl)phenyl)methanesulfonamide: Lacks the fluorine atom, which may affect its binding affinity and specificity.
N-(4-(aminomethyl)-2-chlorophenyl)methanesulfonamide: Contains a chlorine atom instead of fluorine, which can influence its reactivity and biological activity.
N-(4-(aminomethyl)-2-bromophenyl)methanesulfonamide: Contains a bromine atom, which can also alter its chemical and biological properties.
Uniqueness
The presence of the fluorine atom in N-(4-(aminomethyl)-2-fluorophenyl)methanesulfonamide can enhance its binding affinity to certain enzymes due to the unique electronic and steric effects of fluorine. This can make it a more potent inhibitor compared to its non-fluorinated analogs.
Properties
IUPAC Name |
N-[4-(aminomethyl)-2-fluorophenyl]methanesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11FN2O2S/c1-14(12,13)11-8-3-2-6(5-10)4-7(8)9/h2-4,11H,5,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJJHDEAXOFVGBE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=C(C=C(C=C1)CN)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11FN2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70610731 | |
Record name | N-[4-(Aminomethyl)-2-fluorophenyl]methanesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70610731 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
565448-36-4 | |
Record name | N-[4-(Aminomethyl)-2-fluorophenyl]methanesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70610731 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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